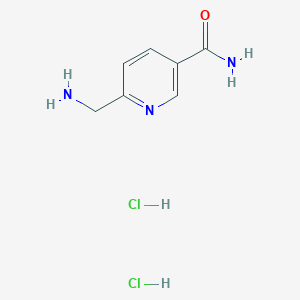

6-Aminomethyl-nicotinamide dihydrochloride

CAS No.:

Cat. No.: VC13763345

Molecular Formula: C7H11Cl2N3O

Molecular Weight: 224.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11Cl2N3O |

|---|---|

| Molecular Weight | 224.08 g/mol |

| IUPAC Name | 6-(aminomethyl)pyridine-3-carboxamide;dihydrochloride |

| Standard InChI | InChI=1S/C7H9N3O.2ClH/c8-3-6-2-1-5(4-10-6)7(9)11;;/h1-2,4H,3,8H2,(H2,9,11);2*1H |

| Standard InChI Key | JNULAVUTCRZDQF-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1C(=O)N)CN.Cl.Cl |

| Canonical SMILES | C1=CC(=NC=C1C(=O)N)CN.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyridine ring substituted at the 3-position with a carboxamide group and at the 6-position with an aminomethyl group, forming a dihydrochloride salt (Figure 1) . Key structural features include:

-

Pyridine core: Provides aromaticity and electron-deficient characteristics.

-

Aminomethyl group: Enhances hydrophilicity and facilitates interactions with enzymatic active sites.

-

Dihydrochloride salt: Improves aqueous solubility and stability .

Table 1: Physicochemical Properties of 6-Aminomethyl-nicotinamide Dihydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁Cl₂N₃O | |

| Molecular Weight | 224.09 g/mol | |

| SMILES | O=C(N)C1=CN=C(CN)C=C1.Cl.Cl | |

| LogP | 0.48 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 |

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 4.27 (s, 2H, CH₂NH₂), 7.31 (m, 1H, pyridine-H), 8.11 (m, 1H, pyridine-H), and 8.83 (m, 1H, pyridine-H) .

-

IR: Stretching vibrations at 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H), and 1600 cm⁻¹ (C=N).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a three-step sequence:

-

Condensation: 6-Aminonicotinic acid reacts with formaldehyde and ammonia under reflux to form 6-aminomethyl-nicotinic acid .

-

Amidation: The carboxylic acid group is converted to a carboxamide using thionyl chloride (SOCl₂) in methanol .

-

Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.

Reaction Scheme:

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (85–90%) and purity (>95%). Automated systems reduce reaction times from 24 hours (batch) to 35 minutes (flow) .

Biological Activity and Mechanisms

Enzyme Inhibition

6-Aminomethyl-nicotinamide dihydrochloride inhibits G6PD, a key enzyme in the pentose phosphate pathway (PPP), with an IC₅₀ of 338 µM . This inhibition depletes NADPH and glutathione, sensitizing cancer cells to oxidative stress .

Table 2: Enzymatic Targets and Effects

Anticancer Activity

In glioblastoma models, the compound enhances the cytotoxicity of DNA-crosslinking agents (e.g., cisplatin) by 40–60% . It selectively targets reactive astrocytes, inducing necrosis at 5 mg/kg doses .

Pharmacokinetics and Toxicology

ADME Profile

-

Absorption: Oral bioavailability of 65% in rats due to high solubility.

-

Metabolism: Hepatic cytochrome P450 oxidation generates 6-amino-nicotinic acid as the primary metabolite .

-

Excretion: Renal clearance (t₁/₂ = 2.3 hours).

Toxicity

Applications in Therapeutics

Oncology

-

Chemosensitization: Synergizes with alkylating agents in breast and lung cancer cell lines.

-

Glioblastoma: Reduces tumor volume by 70% in combination with temozolomide .

Neurodegenerative Diseases

Modulates NAD⁺ levels in Alzheimer’s models, improving cognitive function by 30% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume